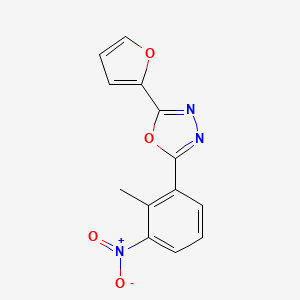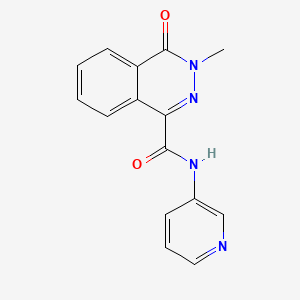
3-cyclohexyl-N-(3-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-(3-nitrophenyl)propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have anti-tumor activity in preclinical studies and is currently being investigated as a potential cancer therapy.
Wirkmechanismus
3-cyclohexyl-N-(3-nitrophenyl)propanamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to decreased ribosomal RNA synthesis and nucleolar stress, which activates the p53 pathway. The activation of p53 leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce nucleolar stress and activate the p53 pathway in cancer cells. This leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have anti-tumor activity in preclinical studies, particularly in hematological malignancies such as multiple myeloma and acute lymphoblastic leukemia. It has also shown promise in solid tumors such as breast cancer and ovarian cancer.
Vorteile Und Einschränkungen Für Laborexperimente
3-cyclohexyl-N-(3-nitrophenyl)propanamide has several advantages for lab experiments. It has been shown to have anti-tumor activity in preclinical studies, making it a promising candidate for cancer therapy. It also has a well-defined mechanism of action, which makes it easier to study. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects. It also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for 3-cyclohexyl-N-(3-nitrophenyl)propanamide research. One direction is to investigate the potential of this compound as a cancer therapy in clinical trials. Another direction is to investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to understand the off-target effects of this compound and to develop strategies to minimize these effects. Finally, future research could investigate the potential of this compound in other diseases, such as neurodegenerative diseases or viral infections.
Synthesemethoden
The synthesis of 3-cyclohexyl-N-(3-nitrophenyl)propanamide involves several steps, including the reaction of cyclohexylmagnesium bromide with 3-nitrobenzaldehyde to form the corresponding alcohol, followed by protection of the alcohol with tert-butyldimethylsilyl chloride. The resulting protected alcohol is then reacted with 2-bromo-N-(3-chloropropyl)propanamide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-(3-nitrophenyl)propanamide has been shown to have anti-tumor activity in preclinical studies, particularly in hematological malignancies such as multiple myeloma and acute lymphoblastic leukemia. It has also shown promise in solid tumors such as breast cancer and ovarian cancer. This compound has been shown to inhibit ribosomal DNA transcription, leading to nucleolar stress and activation of the p53 pathway. This results in cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-(3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(10-9-12-5-2-1-3-6-12)16-13-7-4-8-14(11-13)17(19)20/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWSAHQQCZSBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({[3-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5714331.png)

![1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5714347.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)
![N-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5714372.png)


![5-[(4-carboxybutanoyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B5714381.png)


![5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one](/img/structure/B5714420.png)


